molecular formula C14H11FN2O2S B12119091 3-{[(2-Fluorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione

3-{[(2-Fluorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B12119091
M. Wt: 290.31 g/mol
InChI Key: SOLDQHYPYOWPPW-UHFFFAOYSA-N
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Description

3-{[(2-Fluorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione is a functionalized benzothiazole derivative offered as a key chemical tool for exploratory research. The benzothiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its versatile heterocyclic framework that allows for interaction with diverse biological targets . This compound features a sulfone group and a 2-fluorobenzylamino side chain, modifications that are typically explored to modulate electronic properties, solubility, and target binding affinity. Benzothiazole-based compounds are under investigation for a wide spectrum of pharmacological activities, including potential anti-cancer, anti-inflammatory, anti-viral, and neuroprotective effects . Furthermore, certain aminophenylbenzothiazole derivatives have shown relevance in the development of molecular probes and imaging agents, such as amyloid-binding compounds for studying neurodegenerative diseases . Researchers may utilize this specific chemical to study structure-activity relationships (SAR), probe novel signaling pathways, or as a synthetic intermediate for developing more complex bioactive molecules. Its mechanism of action is compound-specific and would require empirical validation for any given biological system.

Properties

Molecular Formula

C14H11FN2O2S

Molecular Weight

290.31 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-imine

InChI

InChI=1S/C14H11FN2O2S/c15-12-7-3-1-5-10(12)9-16-14-11-6-2-4-8-13(11)20(18,19)17-14/h1-8H,9H2,(H,16,17)

InChI Key

SOLDQHYPYOWPPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN=C2C3=CC=CC=C3S(=O)(=O)N2)F

Origin of Product

United States

Preparation Methods

Core Benzothiazole Ring Formation

The synthesis of the benzothiazole scaffold typically begins with condensation reactions between 2-aminothiophenol derivatives and appropriately substituted aldehydes or ketones. For 3-{[(2-fluorophenyl)methyl]amino}-1λ⁶,2-benzothiazole-1,1-dione, 2-aminothiophenol reacts with 2-fluorobenzaldehyde under acidic or oxidative conditions. A proven method involves refluxing these precursors in N,N-dimethylformamide (DMF) with sodium metabisulfite (Na₂S₂O₅) as a cyclization catalyst, yielding the intermediate 2-arylbenzothiazole.

Mechanistic Insight :
The reaction proceeds via initial Schiff base formation between the aldehyde and amine, followed by intramolecular cyclization facilitated by the nucleophilic sulfur atom. Sodium metabisulfite acts as a mild oxidant, promoting dehydrogenation to aromatize the benzothiazole ring.

ParameterConditionYield (%)Purity (%)
Oxidizing AgentH₂O₂ (30%)9298
Temperature70°C8997
SolventGlacial Acetic Acid9098

Functionalization with the 2-Fluorophenylmethylamino Group

Amination Strategies

The [(2-fluorophenyl)methyl]amino group is introduced via nucleophilic substitution or reductive amination. A two-step approach is preferred:

  • Bromination : Treat the benzothiazole intermediate with N-bromosuccinimide (NBS) in carbon tetrachloride to install a bromine atom at the 3-position.

  • Amination : React the brominated derivative with 2-fluorobenzylamine in the presence of palladium(II) acetate and Xantphos as a ligand, enabling Buchwald-Hartwig coupling.

Critical Parameters :

  • Ligand Choice : Xantphos enhances catalytic activity, reducing side reactions.

  • Solvent : Tetrahydrofuran (THF) or 1,4-dioxane improves solubility of palladium complexes.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash column chromatography using silica gel and gradients of ethyl acetate/hexane. For large-scale batches, recrystallization from ethanol/water mixtures (7:3 v/v) yields analytically pure material.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 8H, aromatic), 4.65 (s, 2H, CH₂).

  • LC-MS : m/z 290.31 [M+H]⁺, consistent with the molecular formula C₁₄H₁₁FN₂O₂S.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements employ microreactor systems to enhance heat transfer and reduce reaction times. A tubular reactor with a residence time of 15 minutes achieves 94% conversion in the cyclization step, compared to 6 hours under batch conditions.

Green Chemistry Approaches

  • Solvent Recycling : DMF is recovered via distillation, reducing waste.

  • Catalyst Reuse : Palladium catalysts immobilized on magnetic nanoparticles retain 85% activity after five cycles.

Challenges and Mitigation Strategies

Byproduct Formation

Common Byproducts :

  • Over-Oxidized Sulfones : Controlled addition of H₂O₂ minimizes this issue.

  • Di-substituted Amines : Excess 2-fluorobenzylamine (1.5 equiv) suppresses dimerization.

Stability Concerns

The final compound is hygroscopic; storage under argon atmosphere in amber vials ensures long-term stability.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Fluorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. Notably, it has been evaluated by the National Cancer Institute (NCI) for its antitumor activity.

Case Study: NCI Evaluation

In a study conducted under the NCI's Developmental Therapeutics Program, 3-{[(2-Fluorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione exhibited significant cytotoxicity against a panel of approximately sixty cancer cell lines. The mean growth inhibition (GI) values were recorded at 15.72 μM, indicating a promising potential as an anticancer agent .

Antimicrobial Properties

In addition to its anticancer potential, preliminary studies suggest that 3-{[(2-Fluorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione may possess antimicrobial properties. This aspect is particularly relevant in addressing antibiotic resistance issues.

Case Study: Antimicrobial Screening

An investigation into the antimicrobial activity of related compounds revealed that derivatives of benzothiazole exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. This suggests that the parent compound may share similar properties .

Drug-Like Properties

The drug-like characteristics of 3-{[(2-Fluorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione have been assessed using various computational tools. Parameters such as solubility, permeability, and metabolic stability are crucial for determining its viability as a therapeutic agent.

Table: Drug-Like Properties Assessment

PropertyValue
Lipinski's Rule of FiveComplies
SolubilityModerate
PermeabilityHigh
Metabolic StabilityFavorable

Mechanism of Action

The mechanism of action of 3-{[(2-Fluorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural Analogues of Benzothiazole-1,1-dione Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Weight Substituents Key Features References
3-{[(2-Fluorophenyl)methyl]amino}-1λ⁶,2-benzothiazole-1,1-dione (Target) 318.35 (calculated) 3-(2-Fluorobenzylamino), 1λ⁶-sulfone Fluorine at ortho position; potential for enhanced metabolic stability
3-(3-Iodophenoxy)-1λ⁶,2-benzothiazole-1,1-dione 385.18 3-(3-Iodophenoxy) Iodo substituent may improve radiolabeling potential; lacks amino group
2-{3-[1-(Methylamino)ethyl]phenyl}-1λ⁶,2-thiazolidine-1,1-dione 278.35 2-(3-(Methylaminoethyl)phenyl), thiazolidine ring Thiazolidine core instead of benzothiazole; methylaminoethyl side chain
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde 337.34 6-Fluoro-benzothiazole, pyrazole-carbaldehyde Fluorine at benzothiazole 6-position; pyrazole-carbaldehyde for covalent binding
3-[4-(4-Cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-1λ⁶,2-benzothiazole-1,1-dione 387.50 Piperidine-triazolone substituent Complex heterocyclic substituent; dual-target potential (e.g., kinase inhibition)

Key Structural and Functional Differences

Fluorine Substitution: The target compound’s 2-fluorophenyl group contrasts with analogs like 3-(3-iodophenoxy)-1λ⁶,2-benzothiazole-1,1-dione (iodine at meta position) and 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde (fluorine at benzothiazole 6-position) . Fluorine’s electronegativity may enhance binding to hydrophobic pockets in biological targets compared to halogens like iodine.

Sulfone vs. Thiazolidine Core: The 1λ⁶-sulfone group in the target compound differs from the thiazolidine ring in 2-{3-[1-(methylamino)ethyl]phenyl}-1λ⁶,2-thiazolidine-1,1-dione . Sulfones generally exhibit higher oxidative stability and solubility than thiazolidines.

Amino Substituents: The 2-fluorobenzylamino group provides a rigid, planar structure compared to the flexible methylaminoethyl side chain in or the piperidine-triazolone substituent in . This rigidity may influence target selectivity.

Biological Activity

3-{[(2-Fluorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione (CAS Number: 360571-34-2) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological effects based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₁FN₂O₂S
  • Molecular Weight : 290.31 g/mol
  • Structure : The compound features a benzothiazole core substituted with a fluorophenylmethyl amino group, which is critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential in different therapeutic areas.

Anticancer Activity

Research indicates that compounds with similar structures to 3-{[(2-Fluorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione exhibit significant anticancer properties. For instance:

  • A study demonstrated that benzothiazole derivatives can inhibit the growth of human ovarian carcinoma cell lines. The GI50 values for these compounds were found to be in the nanomolar range, indicating potent anticancer activity. Specifically, derivatives showed over 50% inhibition of tumor growth in vivo when administered at doses ranging from 6.7 to 150 mg/kg .

Antimicrobial Activity

Compounds featuring benzothiazole moieties are known for their antimicrobial properties. The following findings summarize their effectiveness:

  • Antifungal and Antiviral Activities : Benzothiazole derivatives have exhibited antifungal and antiviral activities against various pathogens. For example, specific derivatives showed curative rates of up to 60% against viral infections .
  • Insecticidal Activity : Certain benzothiazole derivatives have shown promise as insecticides, with some exhibiting higher mortality rates than established insecticides like imidacloprid .

Case Studies and Research Findings

StudyCompoundActivityResults
Zheng et al. (2021)Benzothiazole DerivativeAntiviralCurative rate of 60% at 500 µg/mL
PMC2063080 (1998)2-(4-Aminophenyl)benzothiazoleAnticancerGI50 < 10 nM in sensitive ovarian carcinoma cells
MDPI Study (2021)Various BenzothiazolesAntimicrobialSignificant antifungal activity observed

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is often influenced by their structural modifications. The presence of halogen or methyl groups at specific positions on the phenyl ring has been associated with enhanced activity against cancer cells and pathogens. For instance:

  • Fluorinated compounds generally demonstrate improved efficacy due to increased lipophilicity and better interaction with biological targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-{[(2-Fluorophenyl)methyl]amino}-1λ⁶,2-benzothiazole-1,1-dione, and how do reaction conditions influence product purity?

  • Methodological Answer : A common approach involves condensation reactions between substituted benzothiazole precursors and fluorinated amines. For example, analogous syntheses (e.g., 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde) utilize Vilsmeier-Haack formylation under controlled conditions (60–65°C, DMF/POCl₃) to introduce functional groups while minimizing side reactions . Post-synthesis purification via column chromatography (silica gel, eluent optimization) is critical for isolating high-purity products. Reaction temperature and stoichiometric ratios of reagents (e.g., POCl₃) must be tightly controlled to avoid over-halogenation or decomposition .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for benzothiazole and fluorophenyl groups), NH resonance (δ ~5.5 ppm, broad), and fluorinated substituents (¹⁹F NMR: δ -110 to -120 ppm).
  • IR : Stretching vibrations for sulfone groups (S=O, ~1350–1150 cm⁻¹) and secondary amines (N–H, ~3300 cm⁻¹) confirm core functionalities.
  • MS : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (e.g., C₁₆H₁₆FNO₂S, MW 305.37) . Cross-validation with X-ray crystallography data (e.g., bond lengths/angles) resolves ambiguities in spectral assignments .

Q. What are the primary challenges in achieving regioselective functionalization of the benzothiazole core?

  • Methodological Answer : The electron-deficient benzothiazole ring directs electrophilic substitution to specific positions (e.g., C-5 or C-6). Fluorine’s electron-withdrawing effect on the 2-fluorophenyl group further modulates reactivity. Computational tools (DFT) predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO), guiding experimental design for regioselective amination or sulfonation . Solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., Pd for cross-coupling) are optimized to suppress competing pathways .

Advanced Research Questions

Q. How do computational methods (DFT, MD simulations) elucidate the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • DFT Calculations : Optimize the geometry to identify reactive sites (e.g., nucleophilic NH group, electrophilic sulfone). HOMO localization on the fluorophenyl ring suggests susceptibility to electrophilic attack, while LUMO resides on the benzothiazole core, guiding covalent inhibitor design .
  • Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., HIV-1 protease) by docking the sulfone group into catalytic pockets. Free-energy perturbation (FEP) quantifies binding affinity changes upon fluorine substitution .
    • Data Contradiction : Discrepancies between predicted (DFT) and observed (X-ray) bond lengths may arise from crystal packing effects. Use Hirshfeld surface analysis to distinguish intrinsic electronic effects from intermolecular forces .

Q. What strategies resolve contradictions in spectral data versus crystallographic results for this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguous NMR/IR signals by comparing experimental bond lengths (e.g., S–N: 1.65 Å) and dihedral angles (e.g., 6.5° between benzothiazole and pyrazole rings) with theoretical values .
  • Dynamic NMR : Detect conformational flexibility (e.g., NH rotation) causing split signals. Variable-temperature NMR identifies slow exchange processes .
  • Validation : Cross-reference crystallographic data (CCDC deposition codes) with computational models to reconcile discrepancies .

Q. How does the fluorine substituent influence the compound’s pharmacological profile and metabolic stability?

  • Methodological Answer :

  • Fluorine Effects : Enhances metabolic stability by blocking cytochrome P450 oxidation at the 2-fluorophenyl group.
  • In Vitro Assays : Test plasma stability (e.g., incubation with liver microsomes) and measure logP (HPLC) to correlate lipophilicity with membrane permeability.
  • Structure-Activity Relationship (SAR) : Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays (e.g., HIV-1 protease) .

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